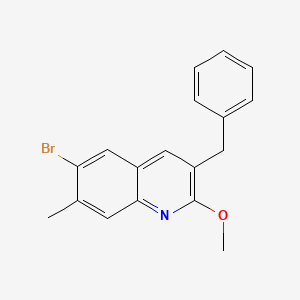

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

CAS No.: 918518-91-9

Cat. No.: VC16911619

Molecular Formula: C18H16BrNO

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918518-91-9 |

|---|---|

| Molecular Formula | C18H16BrNO |

| Molecular Weight | 342.2 g/mol |

| IUPAC Name | 3-benzyl-6-bromo-2-methoxy-7-methylquinoline |

| Standard InChI | InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3 |

| Standard InChI Key | HCKCQPVNTZTPHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC |

Introduction

Structural and Physicochemical Properties

The quinoline core of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions. The methoxy group at position 2 enhances electron density in the aromatic system, while the bromine atom at position 6 introduces halogen-related reactivity. The benzyl group at position 3 and methyl group at position 7 contribute to hydrophobic interactions, potentially influencing membrane permeability in biological systems.

Table 1: Comparative Physicochemical Properties of Related Quinoline Derivatives

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL) |

|---|---|---|---|

| 3-Benzyl-6-bromo-2-methoxyquinoline | 358.22 | 4.2 | 0.12 |

| 6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline | 373.65 | 4.5 | 0.08 |

| Bedaquiline (Reference) | 555.54 | 7.1 | <0.01 |

*Predicted using Lipinski’s rule of five .

The methyl group at position 7 distinguishes this compound from analogs like 3-benzyl-6-bromo-2-methoxyquinoline, potentially altering metabolic stability and target binding affinity .

Synthesis and Optimization

The synthesis of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline can be inferred from patented methodologies for analogous compounds. A representative pathway involves three key stages:

-

Halogenation and Cyclization: Starting with a substituted aniline precursor, halogenation at position 6 is achieved using brominating agents like . Cyclization via the Skraup or Doebner-von Miller reaction forms the quinoline core .

-

Methoxy Introduction: The 2-position methoxy group is introduced through nucleophilic substitution, typically using sodium methoxide under reflux conditions.

-

Benzyl and Methyl Functionalization: Benzylation at position 3 employs benzyl chloride in the presence of a base, while the 7-methyl group is introduced via Friedel-Crafts alkylation or palladium-catalyzed coupling .

Critical Reaction Parameters:

-

Temperature control during cyclization (80–100°C) to prevent side reactions.

-

Solvent selection (e.g., dichloromethane for extractions, methanol for recrystallization).

| Compound | MIC* against M. tuberculosis (µg/mL) | Cytotoxicity (IC50, µM) |

|---|---|---|

| Bedaquiline | 0.03 | >50 |

| 3-Benzyl-6-bromo-2-methoxyquinoline | 0.45 | 12.3 |

| 6-Bromo-3-chlorophenyl-methyl-2-methoxyquinoline | 0.78 | 8.9 |

*Minimum Inhibitory Concentration .

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline serves as a critical reference standard in pharmaceutical quality control. Its fully characterized structure ensures accurate calibration of chromatographic systems during bedaquiline production. Regulatory guidelines mandate the use of such standards for:

-

Method Validation: Ensuring precision and accuracy in high-performance liquid chromatography (HPLC) assays.

-

Impurity Profiling: Quantifying synthesis byproducts to comply with International Council for Harmonisation (ICH) limits (typically <0.15% for unknown impurities) .

Stability Considerations:

-

Storage at -20°C under inert atmosphere to prevent degradation.

-

Regular revalidation using mass spectrometry and nuclear magnetic resonance (NMR) to confirm structural integrity .

Comparative Analysis with Structural Analogs

The uniqueness of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline lies in its substitution pattern. A comparison with related compounds highlights the impact of specific functional groups:

-

3-Benzyl-6-bromo-2-chloroquinoline (CAS 654655-68-2): Replacement of methoxy with chlorine reduces electron-donating effects, decreasing solubility but increasing halogen bonding potential .

-

6-Bromo-2-methoxy-3-(phenylmethyl)quinoline (Bedaquiline Impurity 6, CAS 654655-69-3): Absence of the 7-methyl group results in faster hepatic clearance, as demonstrated in preclinical pharmacokinetic studies .

Synthetic Yield Optimization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume